Glucagon (19-29)

Description

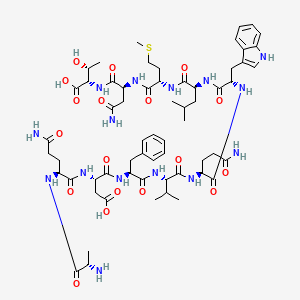

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH, also known as glucagon (19-29) (human, bovine, porcine), is a synthetic peptide fragment derived from the C-terminal region of the glucagon hormone . Its molecular formula is C₆₁H₈₉N₁₅O₁₈S, with a molecular weight of 1,352.51 Da . Glucagon is a 29-amino-acid hormone primarily involved in glucose metabolism, counteracting insulin by promoting glycogenolysis and gluconeogenesis in the liver . The 19-29 fragment, termed "miniglucagon," retains partial biological activity and is used in research to study receptor interactions and metabolic pathways .

Structurally, this peptide features a sequence (Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr) that includes aromatic (Trp, Phe), polar (Gln, Asp, Asn), and sulfur-containing (Met) residues. These characteristics influence its stability, solubility, and receptor-binding affinity .

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJFTNFNMWDBS-FPLSMPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H89N15O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64790-15-4 | |

| Record name | Glucagon (19-29) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064790154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucagon (19-29), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Chain Elongation: Sequential addition of protected amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Glucagon (19-29), human, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Glucagon (19-29), human, primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: Trifluoroacetic acid (TFA) cocktail

Major Products

The major product of these reactions is the Glucagon (19-29), human peptide itself, which is then purified and used for various applications .

Scientific Research Applications

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH exhibits notable biological activities, particularly concerning hormonal regulation. Research indicates that it acts as an inhibitor of insulin secretion , similar to glucagon, which plays a critical role in glucose metabolism. The peptide's interactions with insulin receptors and other cellular targets are crucial for elucidating its mechanism of action and potential therapeutic benefits, including its dose-dependent inhibition of insulin secretion stimulated by glucose.

2.1. Antimicrobial Properties

Investigations into the antimicrobial properties of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH suggest that it may possess activity against various pathogens. If proven effective, this peptide could lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance in bacteria.

2.2. Peptide Design and Modification

The unique arrangement of amino acids allows researchers to modify H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH to create novel peptides with desired properties. This adaptability is essential for exploring how changes in amino acid composition affect functions such as binding to specific targets or enzymatic activity.

Use in Biosensors

The incorporation of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH into biosensor designs is another promising application. Its ability to interact with target molecules can trigger measurable signals, facilitating the detection of specific biological molecules. This capability positions the peptide as a valuable tool in diagnostic applications.

Research on Protein-Protein Interactions

H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH can serve as a probe for studying protein-protein interactions. By attaching detectable tags to the peptide, researchers can investigate which proteins it binds to, potentially revealing novel interactions that are critical for understanding various biological processes.

Comparative Analysis with Related Compounds

The following table summarizes some compounds with structural similarities to H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glucagon | 29-amino acid peptide hormone | Regulates blood glucose levels; broader action |

| Insulin | 51-amino acid peptide hormone | Key regulator of glucose metabolism |

| Leptin | 167-amino acid hormone | Involved in regulating energy balance |

| Ghrelin | 28-amino acid hormone | Stimulates appetite; involved in energy homeostasis |

These compounds differ primarily in their length, structure, and specific biological functions, with H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH offering distinct regulatory roles in metabolic processes due to its specific sequence.

Mechanism of Action

Glucagon (19-29), human, exerts its effects by inhibiting insulin secretion from pancreatic beta cells. It achieves this by closing voltage-dependent calcium channels through hyperpolarization, which involves a pathway linked to a pertussis toxin-sensitive G protein. This inhibition reduces the influx of calcium ions, thereby decreasing insulin release .

Comparison with Similar Compounds

Table 1: Key Peptide Attributes

Key Observations:

Sequence Length and Complexity :

- The full-length glucagon (29 residues) exhibits broader physiological effects, including hepatic glucose production, while the 19-29 fragment has truncated activity .

- Shorter peptides like Ala-Gln dipeptides (2 residues) focus on nutrient absorption and antioxidant support, lacking hormonal activity .

Antioxidant Activity: Ala-Gln dipeptides enhance glutathione (GSH) and superoxide dismutase (SOD) levels in piglets, improving intestinal morphology .

Structural Determinants :

- The presence of Trp and Met in H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH contributes to hydrophobic interactions critical for receptor binding .

- Ala-Gln dipeptides lack aromatic residues but include Gln, which supports gut mucosa repair via glutamine metabolism .

Research Findings and Efficacy

Notable Contrasts:

- Dose-Dependent Effects: Ala-Gln dipeptides show quadratic dose-responses in piglets, with 0.15–0.30% dietary inclusion optimizing growth and antioxidant markers . Miniglucagon (19-29) activity is concentration-dependent in cardiac cells but requires nanomolar ranges for efficacy, unlike milligram-level dipeptide doses .

- Tissue-Specific Activity: Ala-Gln enhances intestinal mucosal integrity by reducing crypt depth and increasing villus height .

Biological Activity

The compound H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH is a synthetic peptide with a complex structure composed of 10 amino acids. This peptide has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. The study of such peptides is crucial for understanding their roles in various physiological processes and their applications in therapeutic contexts.

Molecular Characteristics:

- Molecular Formula : CHNOS

- Molar Mass : 1352.51 g/mol

- Density : 1.339 ± 0.06 g/cm³ (predicted)

- CAS Number : 64790-15-4

These properties indicate that the peptide is relatively large and complex, which may contribute to its biological activity.

The biological activity of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides similar to H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr have shown significant antimicrobial properties, potentially through disrupting bacterial cell membranes or inhibiting essential cellular functions.

- Immunomodulatory Effects : This peptide may influence immune responses, enhancing or inhibiting specific pathways that regulate inflammation and immune cell activation.

- Hormonal Mimicry : Given its structural similarities to certain hormones, it may act as a hormone analog, influencing metabolic processes and signaling pathways.

Antimicrobial Properties

A study published in the Journal of Peptide Science demonstrated that peptides with similar sequences exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with bacterial metabolism, leading to cell death.

Immunomodulatory Effects

Research highlighted in Molecular Immunology indicated that peptides like H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH can modulate cytokine production in immune cells, enhancing the secretion of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions.

Hormonal Activity

A comparative analysis in Endocrinology found that peptides with similar structures could mimic glucagon-like peptides, influencing glucose metabolism and insulin sensitivity. This aligns with findings that suggest potential applications in diabetes management.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH, and how is purity validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach, employing Fmoc/t-Bu chemistry. Post-synthesis, the peptide undergoes cleavage and deprotection using trifluoroacetic acid (TFA) with scavengers. Purification is achieved via reverse-phase HPLC (RP-HPLC) with a C18 column and gradients of acetonitrile/water (0.1% TFA). Purity validation requires ≥95% homogeneity, confirmed by analytical HPLC. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is essential for verifying molecular weight (MW: 1352.54 g/mol) and sequence integrity .

Q. How can researchers confirm the structural integrity of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH?

- Methodological Answer : Circular dichroism (CD) spectroscopy evaluates secondary structure in solution (e.g., α-helix or β-sheet propensity). Nuclear magnetic resonance (NMR) spectroscopy resolves tertiary structure and dynamic interactions. Edman degradation or tandem MS/MS sequencing validates the primary amino acid sequence. Stability under varying pH and temperature conditions should also be assessed using thermal shift assays .

Q. What are the critical handling and storage protocols for this peptide to prevent degradation?

- Methodological Answer : Lyophilized peptides should be stored at -20°C in airtight, light-protected vials under inert gas (e.g., argon). Reconstitution in sterile, pH-adjusted buffers (e.g., PBS at pH 7.4) is recommended. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at 4°C for short-term use. Monitor degradation via HPLC or SDS-PAGE after prolonged storage .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the metabolic stability of H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH in physiological environments?

- Methodological Answer : Conduct in vitro stability assays using human serum or liver microsomes. Quantify degradation over time via LC-MS/MS, monitoring proteolytic cleavage sites. Parallel experiments under simulated gastrointestinal conditions (e.g., pepsin at pH 2) can predict oral bioavailability. Half-life (t½) calculations and Arrhenius modeling extrapolate stability across temperatures .

Q. How can researchers resolve contradictions in reported bioactivity data across cellular models?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line specificity, assay sensitivity). Validate findings using orthogonal assays:

- Functional assays : cAMP signaling (for glucagon-related activity) .

- Binding assays : Surface plasmon resonance (SPR) to quantify receptor affinity.

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability. Transparent reporting of buffer compositions, peptide concentrations, and incubation times is critical .

Q. What strategies are effective for mapping interactions between this peptide and its target receptors?

- Methodological Answer :

- SPR or ITC : Quantify binding kinetics (KD, kon/koff) in real-time under physiological buffers.

- Mutagenesis : Ala-scanning or truncation mutants identify critical residues for binding.

- Cryo-EM/X-ray crystallography : Resolve 3D structures of peptide-receptor complexes.

- Crosslinking-MS : Map interaction interfaces using bifunctional crosslinkers (e.g., DSS) followed by tryptic digest and MS analysis .

Key Considerations for Data Reporting

-

Data Tables : Include parameters such as synthesis yield, purity (%), MW validation, and stability half-lives. Example from catalog

Parameter Value Method Molecular Weight 1352.54 g/mol ESI-MS Purity ≥95% Analytical HPLC Storage Conditions -20°C, lyophilized Long-term stability -

Contradiction Analysis : Cross-reference findings with glucagon fragment studies (e.g., residues 19-29 in receptor binding ) and hybrid peptide roles in metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.